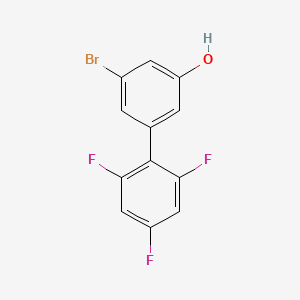

3-Bromo-5-(2,4,6-trifluorophenyl)phenol

Description

Significance of Fluorinated and Brominated Phenols in Organic Synthesis and Functional Materials

The incorporation of fluorine and bromine atoms into phenolic structures profoundly influences their chemical and physical properties. Fluorination is a key strategy in medicinal chemistry and materials science to enhance properties such as thermal stability, lipophilicity, and metabolic resistance. The high electronegativity of fluorine and the strength of the carbon-fluorine bond contribute to the unique characteristics of fluorinated compounds.

Brominated phenols, on the other hand, are widely recognized for their role as flame retardants. ambeed.com The bromine atom can also serve as a versatile synthetic handle, participating in a variety of cross-coupling reactions to build more complex molecular architectures. The presence of both fluorine and bromine in a single phenolic molecule offers a dual functionality that can be exploited in the design of advanced materials and as a building block in organic synthesis.

Academic Relevance of 3-Bromo-5-(2,4,6-trifluorophenyl)phenol as a Chemical Scaffold

A chemical scaffold is a core structure upon which various functional groups can be systematically added to create a library of related compounds. Given its constitution, this compound is a promising candidate for such a scaffold. The phenolic hydroxyl group, the bromine atom, and the trifluorophenyl moiety each offer distinct sites for chemical modification. For instance, the hydroxyl group can undergo etherification or esterification, while the bromine atom is an ideal site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The trifluorophenyl group can influence the electronic nature of the entire molecule, potentially tuning its reactivity and physical properties.

Research on analogous compounds supports this potential. For example, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles have been synthesized and shown to be potent inhibitors of drug-resistant bacteria. mdpi.com This highlights how trifluoromethylphenyl moieties can be incorporated into biologically active frameworks. Similarly, the synthesis of intermediates like 3-(3-trifluoromethylphenyl)propanal for drugs such as Cinacalcet demonstrates the utility of trifluoromethylphenyl building blocks in pharmaceutical manufacturing. nih.gov

Current Research Landscape and Knowledge Gaps Pertaining to this compound

This lack of information presents a clear opportunity for future research. Key areas for investigation would include the development of an efficient synthetic route to this compound, characterization of its physicochemical properties, and exploration of its utility as a scaffold in the synthesis of novel compounds for medicinal chemistry or materials science. The synthesis of related brominated and trifluoromethylated phenols often involves the bromination of a corresponding phenol (B47542) or the use of a trifluoromethyl-substituted starting material. chemicalbook.com

The following tables present data for structurally related compounds, which can serve as a reference for predicting the properties of this compound.

Table 1: Physicochemical Properties of Related Phenolic Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromo-5-(trifluoromethyl)phenol (B1287191) | 1025718-84-6 | C₇H₄BrF₃O | 241.01 |

| 2,4,6-Trifluorophenol | 2268-17-9 | C₆H₃F₃O | 148.08 |

| 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol | 1804908-41-5 | C₇H₃BrF₄O | 259.00 |

| 2-Bromo-6-(trifluoromethyl)phenol | 2844-05-5 | C₇H₄BrF₃O | 241.01 |

| 2,4,6-Tribromophenol | 118-79-6 | C₆H₃Br₃O | 330.80 |

This data is compiled from multiple sources for analogous compounds and is intended for comparative purposes. ambeed.comsigmaaldrich.comnih.govnist.govambeed.com

Table 2: Compound Identifiers

| Compound Name | InChIKey | SMILES |

| 3-Bromo-5-(trifluoromethyl)phenol | BWJBVICFLRSNNM-UHFFFAOYSA-N | OC1=CC(Br)=CC(C(F)(F)F)=C1 |

| 2,4,6-Trifluorophenol | QQFWMPUXPLBWTG-UHFFFAOYSA-N | C1=C(C=C(C(=C1F)O)F)F |

| 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol | Not Available | OC1=C(F)C=CC(C(F)(F)F)=C1Br |

| 2-Bromo-6-(trifluoromethyl)phenol | IIBWBAUXZPOXIZ-UHFFFAOYSA-N | OC1=C(C(F)(F)F)C=CC=C1Br |

| 2,4,6-Tribromophenol | BSWWXRFVMJHFBN-UHFFFAOYSA-N | C1=C(C(=C(C(=C1Br)O)Br)Br) |

This data is compiled from multiple sources for analogous compounds and is intended for comparative purposes. sigmaaldrich.comnih.govnist.govambeed.comuni.lu

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(2,4,6-trifluorophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrF3O/c13-7-1-6(2-9(17)3-7)12-10(15)4-8(14)5-11(12)16/h1-5,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSAPXWMNSOFMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Br)C2=C(C=C(C=C2F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20686426 | |

| Record name | 5-Bromo-2',4',6'-trifluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261925-65-8 | |

| Record name | 5-Bromo-2',4',6'-trifluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 5 2,4,6 Trifluorophenyl Phenol

Retrosynthetic Analysis and Key Precursors for 3-Bromo-5-(2,4,6-trifluorophenyl)phenol

Retrosynthetic analysis of this compound reveals that the primary disconnection points are the aryl-aryl bond and the bromo- and hydroxyl-substituents on one of the phenyl rings. This suggests a synthetic strategy that involves the formation of a biaryl structure, followed by or preceded by functional group interconversions.

The key precursors for the synthesis of this molecule are typically derived from simpler, commercially available starting materials. One logical retrosynthetic approach involves a Suzuki-Miyaura coupling reaction. acs.org This would necessitate a suitably substituted aryl halide and an arylboronic acid. For instance, 1,3-dibromo-5-methoxybenzene could serve as the brominated phenol (B47542) precursor, while (2,4,6-trifluorophenyl)boronic acid would provide the trifluorophenyl moiety. Subsequent demethylation would then yield the final phenolic product.

Halogenation Strategies: Direct Bromination and Bromination via N-Bromosuccinimide

The introduction of a bromine atom onto the phenolic ring is a crucial step in the synthesis of this compound. Halogenation of phenols can be achieved through various methods, with direct bromination and bromination using N-Bromosuccinimide (NBS) being two prominent strategies.

Direct bromination of phenols using molecular bromine (Br₂) is a classic electrophilic aromatic substitution reaction. youtube.com However, this method can sometimes lead to over-bromination, yielding di- or even tri-brominated products, such as 2,4,6-tribromophenol, due to the highly activating nature of the hydroxyl group. youtube.comnist.gov The reaction is often carried out in a polar solvent to facilitate the polarization of the Br-Br bond. youtube.com

A more controlled and selective method for bromination involves the use of N-Bromosuccinimide (NBS). wikipedia.orgcdnsciencepub.com NBS is a convenient and milder source of electrophilic bromine, which can lead to higher yields of monobrominated products. wikipedia.orgrsc.org The selectivity of NBS bromination can be influenced by the solvent and the presence of catalysts. For instance, using dimethylformamide (DMF) as a solvent often results in high para-selectivity. wikipedia.org For ortho-bromination, the use of NBS in the presence of primary or secondary amines has been shown to be effective. oup.com Solid-state bromination of phenols with NBS has also been explored and can yield exclusively nuclear brominated products. rsc.org

Recent advancements have introduced novel brominating agents. For example, a system based on phenyliodine(III) diacetate (PIDA) and aluminum tribromide (AlBr₃) has been developed for the efficient and mild electrophilic bromination of phenols. nih.govrsc.org

Table 1: Comparison of Bromination Strategies for Phenols

| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Bromination | Br₂ | Polar solvent | Readily available reagent | Can lead to over-bromination, requires careful control |

| NBS Bromination | N-Bromosuccinimide (NBS) | Various solvents (e.g., DMF, CH₂Cl₂) | Milder, often more selective | Can require specific conditions for desired regioselectivity |

| PIDA/AlBr₃ System | PIDA, AlBr₃ | Mild, room temperature | High efficiency, mild conditions | Involves preparation of the active reagent |

Cross-Coupling Approaches for Aryl-Aryl Bond Formation (e.g., Suzuki-Miyaura Coupling)

The formation of the aryl-aryl bond between the brominated phenol and the trifluorophenyl ring is a pivotal step. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose. acs.orglibretexts.org This palladium-catalyzed reaction involves the coupling of an organoboron compound (like an arylboronic acid) with an aryl halide. acs.orglibretexts.org

In the context of synthesizing this compound, the Suzuki-Miyaura reaction would typically involve the coupling of a brominated phenolic precursor with (2,4,6-trifluorophenyl)boronic acid. acs.org The reaction requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium carbonate or potassium phosphate (B84403). acs.orgmdpi.com The choice of solvent is also crucial, with mixtures like dioxane/water or toluene (B28343) often being employed. acs.orgmdpi.com

The versatility of the Suzuki-Miyaura reaction allows for a broad range of functional groups to be tolerated, making it suitable for complex molecule synthesis. mdpi.com The reaction mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is essential to maximize the yield and purity of the final product. For the Suzuki-Miyaura coupling step, several parameters can be fine-tuned.

Catalyst System: The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ is commonly used, other palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with phosphine (B1218219) ligands can also be effective. researchgate.net The use of bulky, electron-rich phosphine ligands can enhance the reactivity of the catalyst, particularly with less reactive aryl chlorides. libretexts.org

Base and Solvent: The selection of the base and solvent system can significantly impact the reaction outcome. mdpi.com Different bases such as potassium carbonate, cesium carbonate, or potassium phosphate can be employed, and their effectiveness can vary depending on the specific substrates. mdpi.comnih.gov The solvent system, often a mixture of an organic solvent and water, plays a role in solubilizing the reactants and facilitating the reaction. acs.orgresearchgate.net

Temperature and Reaction Time: The reaction temperature and duration are also important variables to control. Microwave irradiation has been shown to accelerate Suzuki-Miyaura reactions, often leading to shorter reaction times and improved yields. researchgate.net

Recent approaches have utilized machine learning and deep learning models to predict and optimize reaction conditions for Suzuki-Miyaura couplings, offering a more systematic way to achieve high yields. chemistryviews.orgrsc.org

Table 2: Key Parameters for Optimization of Suzuki-Miyaura Coupling

| Parameter | Options | Impact on Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, etc. | Affects reaction rate and efficiency |

| Ligand | Triphenylphosphine, bulky phosphines | Influences catalyst stability and reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Essential for the transmetalation step |

| Solvent | Toluene/water, Dioxane/water | Affects solubility and reaction kinetics |

| Temperature | Room temp. to reflux, microwave | Influences reaction rate |

Exploration of Alternative Synthetic Routes for Analogues of this compound

The synthesis of analogues of this compound can be achieved by modifying the synthetic route or by employing different starting materials. For instance, analogues with different substitution patterns on the phenolic ring can be prepared by starting with differently substituted phenols.

One alternative approach to biaryl phenol synthesis is the Claisen rearrangement. rsc.org This method can provide access to otherwise inaccessible biaryl phenols. Another strategy involves a cascade aryne aminoarylation, which can be used to construct hindered biaryl phenols. acs.org

For the synthesis of fluorinated biaryl compounds, the Suzuki-Miyaura coupling remains a highly effective method. acs.org By varying the arylboronic acid and the aryl halide, a wide range of fluorinated biaryl analogues can be synthesized. For example, using different fluorinated phenylboronic acids would lead to analogues with different fluorination patterns.

Furthermore, analogues with different halogen substituents can be prepared. For instance, using N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) in place of NBS would lead to the corresponding chloro- or iodo-analogues.

The synthesis of analogues is crucial for structure-activity relationship (SAR) studies in drug discovery and materials science, allowing for the fine-tuning of the molecule's properties.

Chemical Reactivity and Derivatization Pathways of 3 Bromo 5 2,4,6 Trifluorophenyl Phenol

Reactions Involving the Phenolic Hydroxyl Group: Etherification and Esterification

The phenolic hydroxyl (-OH) group is a primary site for nucleophilic reactions. Its moderate acidity (pKa is typically around 9-10 for phenols) allows for easy deprotonation by a suitable base to form a more nucleophilic phenoxide anion. nih.gov This anion can readily participate in etherification and esterification reactions.

Etherification: In the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), the hydroxyl group is deprotonated. The resulting phenoxide can then react with various alkyl halides (R-X) in a classic Williamson ether synthesis to yield the corresponding ether derivatives. This pathway is fundamental for introducing alkyl, aryl, or other functionalized chains at the oxygen atom.

Esterification: The phenolic hydroxyl group can be acylated to form esters. This can be achieved by reacting the phenol (B47542) with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. This reaction is a common strategy for installing carbonyl-containing moieties.

The reactivity of the hydroxyl group is a well-established principle for phenol derivatives, allowing for its conversion into a wide array of functionalized ethers and esters. ossila.com

Transformation of the Aryl Bromide Moiety: Nucleophilic Substitutions and Further Cross-Couplings

The bromine atom attached to the phenolic ring represents another key reactive handle. The carbon-bromine (C-Br) bond is a versatile site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions: The aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions. ossila.com For instance, in the Suzuki-Miyaura coupling, it can react with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds. Similarly, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce alkenyl, alkynyl, and amino groups, respectively, at the position of the bromine atom.

Nucleophilic Aromatic Substitution (SNAr): While less reactive than the highly activated trifluorophenyl ring, the bromo-substituted ring can undergo nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing 2,4,6-trifluorophenyl group meta to the bromine atom enhances the electrophilicity of the ring, making it susceptible to attack by strong nucleophiles under certain conditions. The mechanism involves the formation of a stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

The selective transformation of the aryl bromide is a powerful tool for extending the molecular framework and introducing significant structural diversity.

Reactivity of the 2,4,6-Trifluorophenyl Substituent: Influence on Aromaticity and Electrophilic/Nucleophilic Attack

Influence on Aromaticity and Acidity: The powerful electron-withdrawing nature of the trifluorophenyl group increases the acidity of the phenolic proton compared to unsubstituted phenol. This effect stabilizes the corresponding phenoxide anion, facilitating reactions at the hydroxyl group.

Nucleophilic Aromatic Substitution (SNAr): The most significant reactivity of this moiety is its high susceptibility to nucleophilic aromatic substitution. The fluorine atoms, particularly at the positions ortho and para to the bond linking the two rings, are excellent leaving groups in SNAr reactions. rsc.org Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace one or more of these fluorine atoms. The reaction conditions, stoichiometry, and nucleophile strength can be controlled to achieve selective mono-, di-, or even tri-substitution on the fluorinated ring. rsc.org For example, studies on similar polyfluorinated aromatic compounds have shown that reactions can be directed to specific positions based on reaction conditions. rsc.org

Electrophilic Attack: Conversely, the electron-deficient nature of the trifluorophenyl ring makes it highly resistant to electrophilic aromatic substitution.

The table below summarizes the expected outcomes of nucleophilic attack on the fluorinated ring.

| Reagent/Condition | Expected Product Type |

| 1 equivalent of R-O⁻ (alkoxide) | Monosubstitution of a fluorine atom with an alkoxy group |

| Excess R-S⁻ (thiolate) under harsh conditions | Di- or tri-substitution of fluorine atoms with thioether groups |

| Amines (R₂NH) with heating | Substitution of a fluorine atom with an amino group |

Chemo- and Regioselective Functionalization of 3-Bromo-5-(2,4,6-trifluorophenyl)phenol

A key challenge and opportunity in the chemistry of this molecule is achieving chemo- and regioselectivity. With three distinct reactive sites, the reaction conditions can be tuned to functionalize a specific part of the molecule while leaving the others intact.

Hydroxyl Group vs. Aryl Bromide: Mild basic conditions will selectively deprotonate the phenol, allowing for etherification or esterification without affecting the C-Br bond. Conversely, employing a palladium catalyst with a boronic acid will specifically target the C-Br bond for a Suzuki coupling, leaving the hydroxyl group untouched if a base incompatible with deprotonation is used or if the hydroxyl group is protected. nih.gov

Aryl Bromide vs. Trifluorophenyl Ring: Palladium-catalyzed cross-coupling is highly selective for the C-Br bond over the C-F bonds. In contrast, SNAr reactions with strong nucleophiles will preferentially occur on the more electron-deficient trifluorophenyl ring rather than the bromo-substituted ring.

Selective SNAr on the Trifluorophenyl Ring: The substitution pattern on the trifluorophenyl ring can also be controlled. Nucleophilic attack is generally favored at the para-position (C4') followed by the ortho-positions (C2', C6'). rsc.org Careful control of stoichiometry and temperature can often lead to selective monosubstitution.

This selective functionalization allows for a stepwise, controlled synthesis of complex derivatives where different functionalities are installed at specific locations on the molecular scaffold.

Synthesis of Novel Derivatives and Conjugates of this compound

The diverse reactivity of this compound allows for the synthesis of a wide range of novel derivatives and conjugates. By combining the reactions described above, complex molecules with tailored properties can be constructed. mdpi.com

For example, a synthetic sequence could involve:

A Suzuki coupling at the C-Br bond to create a biaryl structure.

Subsequent etherification of the phenolic hydroxyl to add a solubilizing or pharmacologically active side chain.

A final selective nucleophilic substitution of the para-fluorine on the trifluorophenyl ring to introduce a third point of diversity.

The potential for creating such derivatives makes this compound a valuable platform for developing new chemical entities in various fields.

The following table outlines potential derivatives synthesized from this compound and the reaction types used.

| Derivative Name | Reaction Type(s) | Starting Material |

| 3-(4-Methoxyphenyl)-5-(2,4,6-trifluorophenyl)phenol | Suzuki Coupling | This compound |

| 1-Bromo-3-methoxy-5-(2,4,6-trifluorophenyl)benzene | Etherification | This compound |

| 3-Bromo-5-(4-amino-2,6-difluorophenyl)phenol | Nucleophilic Aromatic Substitution | This compound |

| 3-Phenyl-5-(2,3,5,6-tetrafluoro-[1,1'-biphenyl]-4-yl)phenol | Suzuki Coupling, then another Suzuki Coupling | This compound |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 Bromo 5 2,4,6 Trifluorophenyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and environment of atoms within a molecule. For 3-Bromo-5-(2,4,6-trifluorophenyl)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural proof.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for five aromatic protons and one phenolic hydroxyl proton. The hydroxyl proton (-OH) would likely appear as a broad singlet in the range of 5.0-8.0 ppm, the exact position and broadness of which would be dependent on solvent and concentration. The aromatic region would display distinct multiplets for the protons on both phenyl rings.

Phenolic Ring Protons (H2, H4, H6): These three protons are in unique chemical environments. H2 and H4 are meta to each other, while H6 is ortho to the hydroxyl group and meta to the biphenyl (B1667301) linkage. Their chemical shifts are predicted to be in the range of 6.8-7.4 ppm.

Trifluorophenyl Ring Protons (H3', H5'): These two protons are chemically equivalent due to the symmetry of the 2,4,6-trifluorophenyl group. They are expected to appear as a triplet in the range of 6.7-7.2 ppm due to coupling with the two adjacent ortho fluorine atoms (²JH-F).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should exhibit 12 distinct signals for the 12 carbon atoms of the biphenyl backbone, as no two carbons are chemically equivalent.

Phenolic Ring Carbons: The carbon bearing the hydroxyl group (C1) is expected to be the most deshielded of this ring, with a predicted chemical shift around 155-158 ppm. nih.govwikipedia.org The carbon attached to the bromine atom (C3) would have a shift in the range of 120-125 ppm. The carbon involved in the biphenyl linkage (C5) would appear around 140-145 ppm. The remaining carbons (C2, C4, C6) would resonate between 115-130 ppm.

Trifluorophenyl Ring Carbons: The carbons directly bonded to fluorine (C2', C4', C6') will appear as large, distinct doublets due to one-bond carbon-fluorine coupling (¹JC-F), which is typically in the range of 240-260 Hz. These carbons are expected to resonate in the highly deshielded region of 158-165 ppm. The proton-bearing carbons (C3', C5') and the carbon linking the rings (C1') would have shifts between 100-130 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for confirming the substitution pattern on the fluorinated ring. wikipedia.orghuji.ac.il Fluorine is a spin ½ nucleus with 100% natural abundance, making this technique highly sensitive.

Ortho-Fluorines (F2', F6'): These two equivalent fluorine atoms would appear as one signal. This signal would be split by the para-fluorine (⁴JF-F) and the adjacent meta-protons (³JF-H), likely resulting in a triplet of triplets.

Para-Fluorine (F4'): This fluorine would appear as a distinct signal, split into a triplet by the two ortho-fluorines (⁴JF-F).

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~5.0 - 8.0 | br s | -OH |

| ¹H | ~6.8 - 7.4 | m | H2, H4, H6 |

| ¹H | ~6.7 - 7.2 | t | H3', H5' |

| ¹³C | ~155 - 158 | s | C1 (-OH) |

| ¹³C | ~120 - 125 | s | C3 (-Br) |

| ¹³C | ~158 - 165 | d (¹JC-F) | C2', C4', C6' |

| ¹⁹F | -100 to -110 | t | F4' |

| ¹⁹F | -120 to -135 | m | F2', F6' |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Molecular Vibrations

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be rich in information. Key absorption bands would include:

O-H Stretch: A strong, broad absorption band between 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with broadening due to hydrogen bonding. nist.gov

Aromatic C-H Stretch: These absorptions typically appear as a group of weaker bands just above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations within the two aromatic rings. researchgate.net

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region is indicative of the phenolic C-O bond.

C-F Stretch: Very strong, intense absorptions are characteristic of C-F bonds and are expected in the 1100-1350 cm⁻¹ range. nist.gov

C-Br Stretch: A weaker absorption in the far-infrared region, typically between 500-600 cm⁻¹, corresponds to the C-Br stretching vibration. chemicalbook.com

Raman Spectroscopy

Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the symmetric "breathing" modes around 1000 cm⁻¹, often produce strong Raman signals. The C-Br and C-F bonds would also exhibit characteristic Raman shifts.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3600-3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C ring stretch |

| 1350-1100 | Very Strong | C-F stretch |

| 1260-1200 | Strong | Aromatic C-O stretch |

| 600-500 | Medium-Weak | C-Br stretch |

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern under ionization. nih.gov

Molecular Ion and Isotopic Pattern

The calculated molecular weight for this compound (C₁₂H₆BrF₃O) is approximately 321.96 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula. A key feature in the low-resolution mass spectrum would be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units. nih.govepa.gov This isotopic signature is a definitive indicator of a monobrominated compound.

Fragmentation Pattern

Electron ionization (EI-MS) would induce fragmentation, providing structural clues. Expected fragmentation pathways include:

Loss of Bromine: Cleavage of the C-Br bond would result in a significant fragment at [M-Br]⁺. nih.gov

Loss of CO: Phenolic compounds often exhibit the loss of a neutral carbon monoxide molecule, leading to a fragment at [M-28]⁺.

Biphenyl Cleavage: The bond between the two phenyl rings could rupture, leading to fragments corresponding to the individual substituted rings.

Debromination: In polyhalogenated biphenyls, the loss of two halogen atoms is a common fragmentation pathway. accustandard.comacs.org

Predicted Mass Spectrometry Fragments

| m/z (mass/charge) | Interpretation |

|---|---|

| ~322/324 | [M]⁺/[M+2]⁺ Molecular ion peak cluster |

| ~243 | [M-Br]⁺ |

| ~294/296 | [M-CO]⁺ |

| ~171/173 | [C₆H₄BrO]⁺ fragment |

| ~145 | [C₆H₂F₃]⁺ fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-electron systems. researchgate.net

The core structure of this compound is a substituted biphenyl, which is a known chromophore. Unsubstituted biphenyl exhibits a strong absorption band (the K-band) around 250 nm, which is attributed to π → π* transitions involving the conjugated system. spectrabase.com

The substituents on the biphenyl rings will influence the absorption maxima (λmax).

Hydroxyl Group (-OH): As an auxochrome with lone pair electrons, the -OH group typically causes a bathochromic (red) shift to longer wavelengths and increases the absorption intensity. researchgate.net

Bromo (-Br) and Fluoro (-F) Groups: These halogen substituents also act as auxochromes and are expected to contribute to a red shift of the primary absorption band. nih.gov

Therefore, it is predicted that this compound will show a primary absorption maximum (λmax) in the range of 260-290 nm. The exact position and intensity would be solvent-dependent. researchgate.net

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid, revealing precise bond lengths, bond angles, and torsional angles. While no crystal structure has been published for this compound, such an analysis would be critical for understanding its solid-state conformation.

Molecular Conformation

A key parameter that would be determined is the dihedral angle between the two aromatic rings. In substituted biphenyls, significant steric hindrance, particularly from ortho substituents, can cause the rings to twist out of planarity. nih.gov The three ortho fluorine atoms (two on one ring, one implied by the connection point) would likely enforce a non-planar conformation.

Intermolecular Interactions

X-ray crystallography would elucidate the network of intermolecular forces that govern the crystal packing. nih.govlibretexts.org

Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding involving the phenolic hydroxyl group. The -OH group can act as a hydrogen bond donor, and the oxygen atom can act as an acceptor, potentially forming chains or dimeric structures. nih.gov

Halogen Bonding: The bromine atom and, to a lesser extent, the fluorine atoms could participate in halogen bonding, where the halogen acts as an electrophilic region interacting with a nucleophile.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules (π-π stacking) would also likely play a role in the crystal packing. gatech.edu

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 2,4,6 Trifluorophenyl Phenol

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

No published studies utilizing Density Functional Theory (DFT) to determine the optimized molecular geometry, bond lengths, bond angles, or electronic structure of 3-Bromo-5-(2,4,6-trifluorophenyl)phenol were found. Such calculations are fundamental to understanding the three-dimensional shape and stability of a molecule.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. Therefore, the HOMO-LUMO energy gap, a key indicator of chemical reactivity, kinetic stability, and electronic transport properties, remains uncalculated. The ability of the molecule to donate or accept electrons in chemical reactions is thus not theoretically characterized.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) maps, which are crucial for identifying the electrophilic and nucleophilic sites within a molecule by visualizing the charge distribution, have not been generated for this compound in the available literature. These maps are instrumental in predicting how the molecule will interact with other charged or polar species.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

An NBO analysis provides detailed insight into intramolecular and intermolecular bonding and interactions among bonds in a molecule. This analysis, which quantifies charge transfer and hyperconjugative interactions that contribute to molecular stability, has not been reported for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)

While experimental spectroscopic data may exist, there are no available computational predictions for the NMR chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, or UV-Visible electronic transitions for this compound. Theoretical spectroscopic data is invaluable for interpreting and assigning experimental spectra.

Investigation of Non-Linear Optical (NLO) Properties and Molecular Polarizability

The potential of this compound for applications in photonics and optical devices remains unexplored from a theoretical standpoint. No studies have been published that calculate its molecular polarizability, first-order hyperpolarizability (β), or second-order hyperpolarizability (γ), which are the key parameters defining a molecule's NLO response.

Applications of 3 Bromo 5 2,4,6 Trifluorophenyl Phenol in Advanced Materials Science and Catalysis

Role as a Building Block in the Synthesis of Functional Organic Materials

The molecular architecture of 3-Bromo-5-(2,4,6-trifluorophenyl)phenol makes it an excellent candidate as a building block for a variety of functional organic materials. The presence of distinct reactive sites—the hydroxyl (–OH) group and the bromo (–Br) substituent—on the phenol (B47542) ring allows for sequential and selective chemical modifications.

The hydroxyl group can undergo reactions such as etherification and esterification, enabling the incorporation of this fluorinated biphenyl (B1667301) unit into larger molecular structures. The bromine atom is particularly well-suited for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. diva-portal.org This palladium-catalyzed reaction is a powerful tool for the synthesis of complex biaryl and polyaryl compounds, which are central to many functional organic materials. diva-portal.orguwindsor.ca

For instance, the bromine atom can be coupled with a variety of boronic acids or esters to introduce additional functional groups or to extend the π-conjugated system of the molecule. This versatility allows for the systematic tuning of the electronic and photophysical properties of the resulting materials.

Table 1: Potential Reactions for Functionalization

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functionality |

|---|---|---|---|

| Hydroxyl (-OH) | Etherification | Alkyl halides, Benzyl halides | Ether linkage, Polymer backbone integration |

| Hydroxyl (-OH) | Esterification | Acyl chlorides, Carboxylic acids | Ester linkage, Liquid crystal side chains |

| Bromo (-Br) | Suzuki-Miyaura Coupling | Arylboronic acids, Alkenylboronic acids | C-C bond formation, Extended π-conjugation |

| Bromo (-Br) | Buchwald-Hartwig Amination | Amines | C-N bond formation, Hole-transporting materials |

Potential in the Development of Fluorinated Polymers and Specialty Chemicals

The incorporation of fluorine atoms into organic molecules can impart a range of desirable properties, including high thermal stability, chemical resistance, and specific electronic characteristics. The 2,4,6-trifluorophenyl group in this compound is a significant contributor of fluorine content, making this compound a valuable precursor for fluorinated polymers and specialty chemicals.

In polymer science, this compound could be used as a monomer or a comonomer in the synthesis of high-performance polymers such as poly(aryl ether)s or polyesters. The resulting polymers would be expected to exhibit enhanced thermal stability, lower dielectric constants, and increased hydrophobicity, properties that are highly sought after in the electronics and aerospace industries.

Furthermore, the unique substitution pattern of the fluorinated ring can influence the intermolecular interactions and self-assembly behavior of materials derived from this compound. This could be exploited in the design of specialty chemicals for applications such as liquid crystals, where the control of molecular packing is crucial.

Exploration as a Ligand or Precursor in Catalytic Systems

The phenolic oxygen and the π-system of the aromatic rings in this compound provide potential coordination sites for metal ions, suggesting its utility as a ligand in catalysis. Upon deprotonation of the hydroxyl group, the resulting phenoxide can act as a strong σ-donating ligand.

The presence of the electron-withdrawing trifluorophenyl group can significantly modulate the electronic properties of the metal center in a catalytic complex. This electronic tuning can influence the reactivity and selectivity of the catalyst. For example, in a hypothetical palladium complex, the electron-withdrawing nature of the ligand could enhance the electrophilicity of the metal center, potentially leading to improved catalytic activity in certain reactions.

Moreover, the bromine atom offers a handle for the synthesis of more complex ligand structures. For example, it could be converted into a phosphine (B1218219) group via a Grignard reaction followed by treatment with a chlorophosphine, creating a bidentate P,O-ligand. Such ligands are of great interest in asymmetric catalysis. The steric bulk provided by the biaryl structure could also play a role in controlling the stereoselectivity of catalytic transformations. A new bromo-Mn(II) complex with a 1,3,5-triazine (B166579) derivative has shown promising biological and catalytic activities. mdpi.com

Integration into Optoelectronic and Electronic Materials Architectures

The combination of a π-conjugated biaryl system with electron-withdrawing fluorine atoms makes this compound a promising candidate for use in optoelectronic and electronic materials. The fluorination of organic semiconductors is a well-established strategy for lowering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

By strategically incorporating this compound into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), it is possible to fine-tune the charge injection, transport, and recombination properties of the devices. For instance, materials derived from this compound could function as electron-transporting or hole-blocking layers in OLEDs due to the electron-deficient nature of the trifluorinated phenyl ring.

The bromine atom also provides a route for further functionalization to attach chromophores or other electronically active groups, leading to the development of multifunctional materials. The synthesis of such materials often relies on cross-coupling reactions where brominated precursors are key intermediates.

Table 2: Potential Optoelectronic Properties and Applications

| Property | Origin | Potential Application |

|---|---|---|

| Wide Bandgap | π-conjugation and Fluorination | Host material in OLEDs |

| Low HOMO Level | Electron-withdrawing fluorine atoms | Hole-blocking layer in OLEDs, n-type semiconductor in OFETs |

| High Electron Affinity | Trifluorophenyl group | Electron-transporting material in OLEDs and OPVs |

Biological Activity and Mechanistic Studies of 3 Bromo 5 2,4,6 Trifluorophenyl Phenol and Its Analogues

Investigation of Molecular Interactions with Biological Macromolecules (e.g., Enzyme Active Sites, Receptors)

The molecular structure of 3-bromo-5-(2,4,6-trifluorophenyl)phenol suggests potential interactions with various biological macromolecules, including enzymes and receptors. Bromophenols, a class of compounds to which it belongs, have been documented as inhibitors of several enzymes. For instance, a series of bromophenol derivatives have been synthesized and evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. nih.gov The inhibitory activity of these compounds suggests that the bromophenol scaffold can effectively interact with the active site of PTP1B.

Furthermore, studies on other bromophenols have demonstrated inhibitory effects on carbonic anhydrases (CAs) and acetylcholinesterase (AChE). mdpi.com The inhibition of these enzymes is often competitive, indicating that the compounds bind to the active site. The presence of bromine atoms and hydroxyl groups on the phenol (B47542) ring appears to be crucial for these interactions. In the case of halogenated biphenyls, which share structural similarities, the pattern of halogen substitution is a key determinant of their ability to bind to receptors such as the aryl hydrocarbon (Ah) receptor. nih.gov The polarizability of the halogen substituent (I > Br > Cl > F) is an important factor in their activity as inducers of enzymes like aryl hydrocarbon hydroxylase (AHH). nih.gov

The trifluoromethyl group, also present in the target compound, is known to enhance lipophilicity and metabolic stability, which can influence a molecule's interaction with biological targets. mdpi.com This group can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, further stabilizing the binding of the molecule to a protein's active site.

Table 1: Enzyme Inhibition by Bromophenol Analogues

| Compound Class | Target Enzyme | Type of Inhibition | Key Structural Features for Activity |

|---|---|---|---|

| Bromophenol derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) nih.gov | Not specified | Highly brominated compounds showed more potent inhibition. nih.gov |

| Bromophenols with diaryl methanes | Carbonic Anhydrases (hCA I & hCA II) mdpi.com | Competitive | Presence of methoxy groups was more effective than hydroxyl groups for hCA II inhibition. mdpi.com |

| Bromophenols with diaryl methanes | Acetylcholinesterase (AChE) mdpi.com | Competitive | The specific substitution pattern on the phenyl rings influences inhibitory potency. mdpi.com |

| Halogenated biphenyls | Aryl Hydrocarbon Hydroxylase (AHH) nih.gov | Induction | Lateral substitution with halogens (meta and para positions) is critical for receptor binding and enzyme induction. nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies on analogues of this compound provide valuable insights into how specific structural modifications can impact biological activity. For bromophenols, the degree and position of bromine substitution are critical. Research on bromophenol derivatives as PTP1B inhibitors revealed that highly brominated compounds exhibit more potent inhibitory activity. nih.gov Similarly, the inhibition of isocitrate lyase (ICL) by bromophenol derivatives increases with the number of bromine atoms on the molecule, highlighting the indispensable role of bromine in this enzyme inhibition. nih.gov The substitution pattern on the phenyl ring also plays a significant role; for example, in a series of substituted benzylthioquinolinium iodides, the placement of substituents at the ortho, meta, or para positions had a pronounced effect on their antifungal activity. researchgate.net

The trifluoromethyl group is a key functional group in medicinal chemistry due to its ability to enhance a molecule's biological and physicochemical properties. mdpi.com It increases lipophilicity, which can improve membrane permeability and bioavailability. mdpi.com Furthermore, the strong C-F bond contributes to high metabolic stability. mdpi.com In the context of SAR, the trifluoromethyl group is often used as a bioisostere for other atoms like chlorine, due to their similar steric properties. mdpi.com The presence of both bromo and trifluoromethyl substituents in a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives resulted in the most potent compound against several strains of Staphylococcus aureus.

Table 2: Key SAR Findings for Analogous Compound Classes

| Compound Class | Biological Activity | Key SAR Findings |

|---|---|---|

| Bromophenols | Enzyme Inhibition (PTP1B, ICL) | Increased bromination generally leads to enhanced inhibitory activity. nih.govnih.gov |

| Substituted Benzylthioquinolinium Iodides | Antifungal | The position of substituents (ortho, meta, para) on the phenyl ring significantly impacts activity. researchgate.net |

| N-(trifluoromethyl)phenyl Substituted Pyrazoles | Antibacterial | The combination of bromo and trifluoromethyl substitutions resulted in the most potent antibacterial activity. |

| Trifluoromethyl-containing compounds | General Bioactivity | The trifluoromethyl group enhances lipophilicity and metabolic stability, often improving pharmacokinetic properties. mdpi.com |

In Vitro Mechanistic Investigations of Cellular Pathways and Molecular Targets

In vitro mechanistic studies on compounds structurally related to this compound help to elucidate the cellular pathways and molecular targets they may modulate. Halogenated biphenyls, for example, are known to interact with the Ah receptor, leading to the induction of enzymes involved in xenobiotic metabolism, such as aryl hydrocarbon hydroxylase (AHH). nih.gov This suggests that compounds with a halogenated biphenyl-like structure could potentially modulate cellular pathways regulated by the Ah receptor.

Computational methods can also be employed to predict the biological pathways a chemical compound might be involved in, based on its chemical structure. nih.gov Such approaches use fragment-based vectorial representations of chemical structures to create models that can predict a compound's biological role. nih.gov For a molecule like this compound, these predictive models could suggest potential involvement in various cellular signaling or metabolic pathways.

Furthermore, studies on triazole-phenols, which share the phenolic moiety, have been shown to attenuate MIF (macrophage migration inhibitory factor)-induced ERK phosphorylation in A549 cells, indicating an interaction with the MAPK signaling pathway. researchgate.netnih.gov This suggests that phenolic compounds can modulate key cellular signaling cascades.

Role in Antimicrobial Research and Related Molecular Biology Studies

Phenolic compounds, including bromophenols, have been a subject of interest in antimicrobial research due to their diverse biological activities. mdpi.com Natural phenolic compounds have demonstrated potent antimicrobial activity against a range of clinically relevant pathogens. mdpi.com The antimicrobial effects of phenolic acids and their derivatives are often attributed to their bactericidal actions, which are influenced by their lipophilicity and dissociation constant, allowing them to interact with and disrupt microbial membranes. mdpi.com

Specific to bromophenols, certain derivatives have shown antibacterial activity. For instance, 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one displayed activity against Staphylococcus epidermidis. researchgate.net In a broader study of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, a compound with both bromo and trifluoromethyl substitutions was found to be the most potent inhibitor of several S. aureus strains. This particular compound also demonstrated the ability to prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, and was effective at eradicating preformed biofilms. Macromolecular synthesis inhibition studies with these compounds suggested that they have a broad range of inhibitory effects, pointing to targets that have a global effect on bacterial cell function.

Table 3: Antimicrobial Activity of Analogous Compounds

| Compound/Compound Class | Target Microorganism(s) | Observed Effect |

|---|---|---|

| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one researchgate.net | Staphylococcus epidermidis | Antibacterial activity with a minimum inhibitory concentration of 16 µg/ml. researchgate.net |

| Bromo and trifluoromethyl substituted pyrazole derivative | Staphylococcus aureus (including MRSA), Enterococcus faecalis | Potent growth inhibition, prevention of biofilm formation, and eradication of preformed biofilms. |

| Natural Phenolic Compounds mdpi.com | Various clinically relevant pathogens | Potent antimicrobial activity, sensitization of multi-drug resistant strains to antibiotics. mdpi.com |

Future Research Directions and Emerging Opportunities for 3 Bromo 5 2,4,6 Trifluorophenyl Phenol

Development of Sustainable and Environmentally Benign Synthetic Routes

The synthesis of biaryl compounds, such as 3-Bromo-5-(2,4,6-trifluorophenyl)phenol, has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing this and related molecules will undoubtedly focus on green chemistry principles to enhance sustainability.

Modern cross-coupling reactions are at the forefront of sustainable biaryl synthesis. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a powerful tool for creating carbon-carbon bonds. nih.gov Future research could optimize a Suzuki coupling between a boronic acid derivative of 2,4,6-trifluorobenzene and a derivative of 3-bromophenol. Greener iterations of this reaction are being explored, for instance, by using water as a solvent and employing palladium on carbon as a catalyst. wikipedia.org Another promising avenue is the ligand-free palladium-catalyzed Ullmann biaryl synthesis, which can be performed at room temperature with household reagents like hydrazine (B178648) hydrate (B1144303), reducing the need for costly and environmentally harmful metal reductants. mdpi.comnih.gov

Metal-free synthesis routes are also gaining traction. Aryne-mediated approaches offer a compelling alternative to transition-metal catalysis. acs.org For instance, a cascade reaction involving a Kobayashi aryne precursor could be adapted to create hindered biaryl phenols. acs.org Furthermore, the development of eco-friendly bromination techniques is crucial. The use of bromide-bromate salts, which produce only aqueous sodium chloride as a benign byproduct, presents a greener alternative to liquid bromine for the synthesis of brominated phenol (B47542) precursors. epa.gov

The table below summarizes potential sustainable synthetic strategies for this compound.

| Synthetic Strategy | Key Features | Environmental Benefits |

| Green Suzuki-Miyaura Coupling | Use of aqueous solvents, palladium on carbon catalyst. wikipedia.org | Reduced use of volatile organic compounds, potentially recyclable catalyst. |

| Ligand-Free Ullmann Coupling | Employs hydrazine hydrate as a reducing agent at room temperature. mdpi.comnih.gov | Avoids costly and toxic metal reductants, mild reaction conditions. |

| Aryne-Mediated Synthesis | Transition-metal-free cascade reaction. acs.org | Eliminates the need for precious metal catalysts, can create sterically hindered products. |

| Eco-Friendly Bromination | Use of bromide-bromate salts for bromination of the phenol precursor. epa.gov | Generates benign byproducts (e.g., NaCl), avoids hazardous liquid bromine. |

| Photocatalytic Synthesis | Visible-light-mediated synthesis of biaryls. | Can proceed under mild, ambient conditions, often with high selectivity. |

Advanced Computational Modeling for Predictive Design of Derivatives

Computational chemistry offers powerful tools for the predictive design of derivatives of this compound with tailored properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, Density Functional Theory (DFT), and molecular docking can accelerate the discovery of new applications by simulating molecular behavior and interactions.

3D-QSAR studies have been successfully applied to other bromophenol derivatives to understand the structural requirements for biological activity, for instance, as PTP1B inhibitors for the treatment of diabetes. nih.gov Such models could be developed for this compound to predict the bioactivity of its derivatives and guide the synthesis of more potent and selective compounds. DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the design of derivatives with specific electronic or optical properties. selleckchem.comfrontiersin.org For example, DFT can be used to calculate the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding charge transfer within the molecule and its potential as a material for organic electronics. acs.org

Molecular docking simulations can predict the binding affinity and mode of interaction of this compound derivatives with biological targets such as enzymes or receptors. epa.govresearchgate.net This is particularly valuable in drug discovery for identifying potential therapeutic applications and optimizing lead compounds. For instance, docking studies could explore the interactions of derivatives with protein targets implicated in cancer or inflammatory diseases.

The following table outlines key computational modeling techniques and their potential applications for this compound.

| Computational Technique | Application in Derivative Design | Predicted Outcomes |

| 3D-QSAR | Predict biological activity based on 3D structure. nih.gov | Identification of key structural features for enhanced bioactivity. |

| DFT | Calculate electronic and structural properties. selleckchem.comfrontiersin.org | Prediction of reactivity, stability, and spectroscopic characteristics. |

| Molecular Docking | Simulate binding to biological targets. epa.govresearchgate.net | Identification of potential therapeutic targets and optimization of binding affinity. |

| In Silico ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity. | Early assessment of drug-likeness and potential safety issues. |

Exploration of Novel Applications in Niche Chemical and Biological Fields

The unique combination of a brominated phenol and a trifluorophenyl moiety in this compound suggests a wide range of potential applications in niche chemical and biological fields.

In medicinal chemistry , bromophenols are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibiting properties. mdpi.comepa.govresearchgate.netacs.org The trifluoromethyl group is also a key feature in many pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability. frontiersin.org Therefore, derivatives of this compound could be explored as novel therapeutic agents. For example, they could be investigated as inhibitors of enzymes like paraoxonase-1, which is involved in organophosphate detoxification and has antioxidant properties. acs.org

In agrochemicals , halogenated phenols are used as precursors for pesticides, herbicides, and fungicides. mdpi.comresearchgate.net The trifluoromethyl group is also prevalent in modern agrochemicals. manchester.ac.uk This suggests that this compound and its derivatives could be developed as new crop protection agents. For instance, new fluorinated auxins have been synthesized that show strong root formation-promoting activity. nih.gov

In materials science , halogenated phenols are used as flame retardants and as monomers for the synthesis of polymers with enhanced properties. nih.govresearchgate.net Compounds containing trifluoromethyl groups are also being investigated for use in energetic materials. selleckchem.com The presence of both bromine and fluorine in this compound could impart unique properties to polymers or other materials, such as increased thermal stability or specific optical properties.

The table below highlights potential niche applications for this compound.

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Novel enzyme inhibitors, anticancer or anti-inflammatory agents. researchgate.netacs.org | Bromophenols and trifluoromethyl groups are known to confer biological activity. |

| Agrochemicals | New herbicides, fungicides, or plant growth regulators. mdpi.commanchester.ac.uknih.gov | Halogenated phenols and trifluoromethyl compounds are established in crop protection. |

| Materials Science | Monomers for specialty polymers, flame retardants, or energetic materials. nih.govselleckchem.comresearchgate.net | Halogenation can enhance thermal stability and other material properties. |

| Catalysis | Precursors for novel ligands or catalysts. otavachemicals.com | The phenolic hydroxyl and bromo-substituent can be sites for further functionalization. |

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

To accelerate the discovery of novel applications for this compound, its future research should be integrated with high-throughput screening (HTS) and combinatorial chemistry. These approaches allow for the rapid synthesis and evaluation of a large number of derivatives, significantly speeding up the process of identifying compounds with desired properties.

Combinatorial chemistry can be used to generate a library of derivatives of this compound by systematically modifying its structure. wikipedia.org For example, the phenolic hydroxyl group and the bromine atom can serve as handles for a variety of chemical transformations, allowing for the introduction of diverse functional groups. Solid-phase synthesis techniques can be employed to streamline the creation of these compound libraries. wikipedia.org Specialized libraries, such as halogen-enriched fragment libraries, have been designed to explore the role of halogen bonding in ligand-protein interactions, a strategy that would be highly relevant for this compound. researchgate.netnih.gov

Once a combinatorial library is created, high-throughput screening can be used to rapidly test the compounds for biological activity or other desired properties. nih.govacs.org HTS assays can be developed to screen for a wide range of activities, such as enzyme inhibition, antimicrobial effects, or cytotoxicity against cancer cell lines. The use of robotic automation and miniaturized assays allows for the screening of thousands of compounds in a short period. manchester.ac.uk For instance, HTS could be used to screen a library of this compound derivatives against a panel of cancer cell lines to identify potential new anticancer agents.

The synergy between combinatorial chemistry and HTS can dramatically accelerate the pace of discovery, leading to the identification of promising lead compounds for further development.

The following table illustrates how these approaches can be integrated.

| Approach | Methodology | Outcome |

| Combinatorial Chemistry | Solid-phase synthesis of a library of derivatives with diverse functional groups. wikipedia.org | A large collection of structurally related compounds for screening. |

| High-Throughput Screening | Automated testing of the compound library in various biological or functional assays. nih.govacs.org | Identification of "hit" compounds with desired activities. |

| Fragment-Based Screening | Creation of a halogen-enriched fragment library based on the core structure. researchgate.netnih.gov | Discovery of novel binding modes and interactions with biological targets. |

Q & A

Q. What are the primary synthetic routes for 3-Bromo-5-(2,4,6-trifluorophenyl)phenol, and how can reaction conditions be optimized?

The synthesis typically involves electrophilic aromatic substitution (EAS) or cross-coupling reactions . For EAS, bromine and trifluorophenyl groups are introduced sequentially onto the phenol ring under controlled temperatures (0–25°C) using catalysts like FeBr₃ . For cross-coupling, palladium-catalyzed Suzuki-Miyaura reactions with 2,4,6-trifluorophenyl boronic acid precursors can be employed, requiring anhydrous THF and inert atmospheres to prevent side reactions . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry of halogenating agents (e.g., NBS for bromination).

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR (for fluorine substituents) and ¹H NMR (for aromatic protons and hydroxyl groups) resolve regioselectivity and purity.

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]⁺ at m/z 316.97) and isotopic patterns from bromine .

- HPLC : A C18 reverse-phase column with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade material) .

Q. How can researchers evaluate the biological activity of this compound in vitro?

Standard assays include:

- Antimicrobial Screening : Broth microdilution (MIC assays) against S. aureus or E. coli .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values compared to controls.

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, leveraging the compound’s electron-withdrawing groups for active-site interactions .

Advanced Research Questions

Q. What mechanistic insights explain the stability of intermediates in palladium-catalyzed syntheses of this compound?

Transmetallation intermediates (e.g., [Pd(C4N)(2,4,6-F₃C₆H₂)(PPh₃)]) form rapidly in THF due to the strong σ-donor properties of the trifluorophenyl group. Stability is enhanced by bulky phosphine ligands (e.g., PPh₃), which prevent β-hydride elimination. Prolonged reactions may yield dinuclear Pd complexes with bridging ligands, requiring strict control of reaction time (<1 hour) and temperature (25°C) .

Q. How do electronic effects of the 2,4,6-trifluorophenyl group influence regioselectivity in further functionalization?

The strong electron-withdrawing nature of the -C₆F₃H₂ group deactivates the aromatic ring, directing electrophiles to the para position relative to the hydroxyl group. Computational studies (DFT) show a 15–20 kcal/mol activation barrier for meta substitution, making it unfavorable. Experimental validation via NOE NMR or X-ray crystallography is recommended to confirm substitution patterns .

Q. What strategies resolve contradictions in reported biological activity data for halogenated phenols?

- Dose-Response Reproducibility : Validate assays across multiple labs using standardized protocols (e.g., CLSI guidelines).

- Metabolite Profiling : LC-MS/MS identifies degradation products that may skew activity readings.

- Structural Analog Comparison : Benchmark against analogs like 4-Bromo-2-nitro-5-(trifluoromethyl)phenol to isolate substituent-specific effects .

Methodological Considerations

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Under argon at –20°C in amber vials to prevent photodegradation.

- Handling : Use gloveboxes for air-sensitive reactions; fluorinated phenols are hygroscopic and prone to hydrolysis.

- Safety : LC-MS-grade gloves and fume hoods are mandatory—fluoroarenes may release HF under extreme conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.